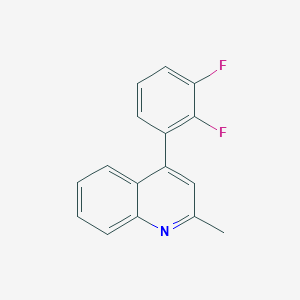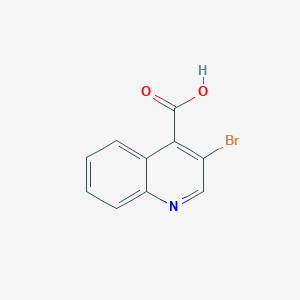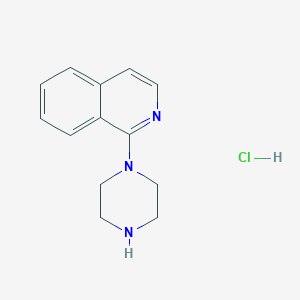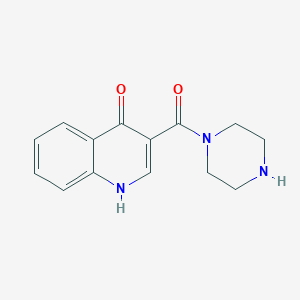
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is a compound that features a quinoline ring substituted with a hydroxy group at the 4-position and a piperazine ring attached via a methanone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone typically involves multi-step procedures. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the hydroxy group at the 4-position. The piperazine moiety is then attached via a methanone linkage. The reaction conditions often involve the use of solvents like toluene and reagents such as hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution reactions.
科学研究应用
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyquinoline moiety can interact with metal ions and proteins, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a similar piperazine-methanone linkage but features a triazole ring instead of a quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline moiety but differ in the substitution pattern and additional functional groups.
Uniqueness
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of a hydroxyquinoline moiety and a piperazine ring. This combination allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.
属性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-10-3-1-2-4-12(10)16-9-11(13)14(19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2,(H,16,18) |
InChI 键 |
NYNVWKLBSXRUEI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


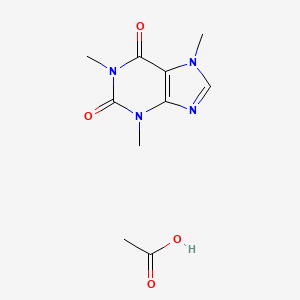
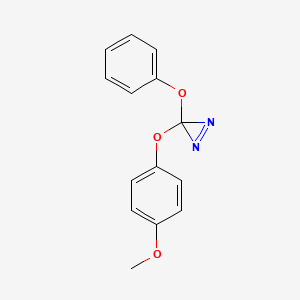
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)

![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)
